molecular formula C10H9NO3S B034584 Methyl (1,3-benzothiazol-2-yloxy)acetate CAS No. 111035-10-0

Methyl (1,3-benzothiazol-2-yloxy)acetate

Cat. No. B034584
CAS RN: 111035-10-0
M. Wt: 223.25 g/mol
InChI Key: IOKXQKDHXBLNKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (1,3-benzothiazol-2-yloxy)acetate is a chemical compound that has garnered significant attention in the scientific community. This compound is synthesized using a specific method and has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of Methyl (1,3-benzothiazol-2-yloxy)acetate is not fully understood. However, it is believed that the compound exerts its anti-inflammatory and anti-oxidant effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. The compound is also believed to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Methyl (1,3-benzothiazol-2-yloxy)acetate has been found to have various biochemical and physiological effects. The compound has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models. The compound has also been found to reduce oxidative stress in animal models. In cancer cells, the compound has been found to induce apoptosis, leading to cell death.

Advantages and Limitations for Lab Experiments

Methyl (1,3-benzothiazol-2-yloxy)acetate has several advantages for lab experiments. The compound is readily available, and the synthesis method is well-established. The compound is also stable and can be stored for extended periods. However, the compound has some limitations. The compound has poor solubility in water, making it difficult to use in aqueous solutions. The compound also has low bioavailability, making it difficult to use in vivo.

Future Directions

For the compound include further studies on its potential use in disease treatment, modification to increase its solubility and bioavailability, and potential use as a drug delivery system.

Synthesis Methods

Methyl (1,3-benzothiazol-2-yloxy)acetate is synthesized using a specific method. The synthesis involves the reaction of 2-mercaptobenzothiazole with chloroacetic acid in the presence of a base. The reaction results in the formation of Methyl (1,3-benzothiazol-2-yloxy)acetate. The synthesis method has been optimized to increase the yield of the compound, and the purity of the final product is ensured using various analytical techniques.

Scientific Research Applications

Methyl (1,3-benzothiazol-2-yloxy)acetate has been extensively studied for its potential applications in scientific research. The compound has been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various diseases. The compound has also been studied for its potential application in cancer therapy. The compound has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.

properties

CAS RN

111035-10-0

Product Name

Methyl (1,3-benzothiazol-2-yloxy)acetate

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

methyl 2-(1,3-benzothiazol-2-yloxy)acetate

InChI

InChI=1S/C10H9NO3S/c1-13-9(12)6-14-10-11-7-4-2-3-5-8(7)15-10/h2-5H,6H2,1H3

InChI Key

IOKXQKDHXBLNKN-UHFFFAOYSA-N

SMILES

COC(=O)COC1=NC2=CC=CC=C2S1

Canonical SMILES

COC(=O)COC1=NC2=CC=CC=C2S1

synonyms

Acetic acid, (2-benzothiazolyloxy)-, methyl ester (9CI)

Origin of Product

United States

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